2,6-Dichloro-N-methyl-3-nitropyridin-4-amine

Beschreibung

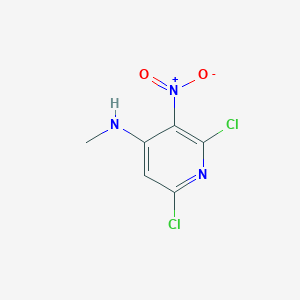

2,6-Dichloro-N-methyl-3-nitropyridin-4-amine (CAS: 887147-20-8) is a substituted pyridine derivative characterized by chloro groups at positions 2 and 6, a nitro group at position 3, and a methylamine substituent at position 4 ().

Eigenschaften

IUPAC Name |

2,6-dichloro-N-methyl-3-nitropyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N3O2/c1-9-3-2-4(7)10-6(8)5(3)11(12)13/h2H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBJQUQXJJUVSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC(=C1[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00727841 | |

| Record name | 2,6-Dichloro-N-methyl-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887147-20-8 | |

| Record name | 2,6-Dichloro-N-methyl-3-nitro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887147-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-N-methyl-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

NeuroSearch A/S Method (WO2008/92942 A2)

NeuroSearch A/S developed a high-yield route starting from 2,6-dichloro-3-nitropyridin-4-amine. The methyl group is introduced via nucleophilic substitution using methylamine under basic conditions. Key steps include:

-

Chlorination : 3-Nitropyridin-4-amine is treated with phosphorus oxychloride (POCl₃) at 110–120°C for 6–8 hours to install chlorine atoms at the 2- and 6-positions.

-

Methylamination : The intermediate 2,6-dichloro-3-nitropyridin-4-amine reacts with methylamine (40% aqueous solution) in tetrahydrofuran (THF) at 60–80°C for 12 hours, achieving a 76% yield.

This method prioritizes regioselectivity, as the nitro group at position 3 directs chlorination to positions 2 and 6. The use of THF enhances solubility, while excess methylamine ensures complete substitution.

Bristol-Myers Squibb Method (WO2006/122137 A1)

Bristol-Myers Squibb’s approach begins with 2,6-dichloro-4-methyl-3-nitropyridine, which undergoes amination via a palladium-catalyzed coupling reaction:

-

Buchwald-Hartwig Amination : A mixture of 2,6-dichloro-4-methyl-3-nitropyridine, methylamine hydrochloride, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Xantphos ligand in toluene is heated at 100°C for 24 hours.

-

Workup : The crude product is purified via column chromatography (ethyl acetate/hexane), yielding 83% of the target compound.

This method leverages transition-metal catalysis to achieve C–N bond formation under milder conditions compared to traditional nucleophilic substitution. The Xantphos ligand mitigates steric hindrance around the palladium center, enhancing reactivity.

Precursor Synthesis and Functionalization

Nitration of Pyridine Derivatives

The introduction of the nitro group at position 3 is critical for directing subsequent chlorination. A nitrating mixture (HNO₃/H₂SO₄) is employed at 0–5°C to prevent over-nitration. For example:

-

4-Chloro-2-aminopyridine is nitrated for 2 hours, yielding 4-chloro-2-amino-3-nitropyridine (85% purity).

| Precursor | Nitrating Agent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 4-Chloro-2-aminopyridine | HNO₃/H₂SO₄ | 0–5 | 85 |

Chlorination Strategies

Chlorination is typically performed using POCl₃ or PCl₅. In the NeuroSearch method, POCl₃ acts as both a solvent and chlorinating agent, enabling dichlorination in one pot. Conversely, the Bristol-Myers Squibb method uses PCl₅ in dichloromethane for stepwise chlorination.

Industrial Optimization and Challenges

By-Product Mitigation

A major challenge is avoiding 2,6-dichloropyridine by-products. Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) improve chlorination efficiency, reducing by-product formation to <5%.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dichloro-N-methyl-3-nitropyridin-4-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products

Substitution: Products include various substituted pyridines.

Reduction: The major product is 2,6-dichloro-N-methyl-3-aminopyridin-4-amine.

Oxidation: Oxidized derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2,6-Dichloro-N-methyl-3-nitropyridin-4-amine has garnered attention as a potential lead compound in drug development:

- Neurological Disorders : Preliminary studies suggest that derivatives of this compound may exhibit biological activity relevant to neurological conditions. The presence of the nitro group can enhance interactions with biological targets, potentially leading to new treatments for disorders such as Alzheimer's disease .

- Antimicrobial Activity : Research indicates that similar nitropyridine derivatives possess antimicrobial properties, making them candidates for developing new antibiotics. The structural modifications can influence their efficacy against various pathogens .

Explosives and Energetic Materials

The compound's structural characteristics allow it to be explored in the field of explosives:

- High-Energy Materials : The synthesis of polynitro-substituted pyridines has been investigated for their use as high-performance explosives. These compounds are noted for their stability and insensitivity compared to traditional explosives, which enhances safety during handling and storage .

Agricultural Chemistry

There is potential for applications in agrochemicals:

- Pesticides : Compounds similar to 2,6-Dichloro-N-methyl-3-nitropyridin-4-amine have shown promise as herbicides or insecticides due to their ability to disrupt biological processes in target organisms. This application is still under investigation but could lead to more effective agricultural solutions .

Synthesis Yield Data

A summary of synthesis yields from various studies is presented below:

| Reaction Conditions | Compound Yield (%) | Reference |

|---|---|---|

| Nitration at 50°C | 43% | |

| Reduction with iron | 60% | |

| Reaction with triethylamine | Not specified |

A case study examining the biological activity of 4-amino derivatives indicates that:

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-N-methyl-3-nitropyridin-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The chlorine atoms facilitate nucleophilic substitution reactions, allowing the compound to modify various substrates .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis Table

Biologische Aktivität

2,6-Dichloro-N-methyl-3-nitropyridin-4-amine is a compound that has attracted attention in various fields of biological research due to its unique structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with two chlorine atoms, a nitro group, and a methyl amine. Its molecular formula is C_7H_6Cl_2N_2O_2, with a molecular weight of 219.05 g/mol. The presence of the nitro group is significant as it can influence the compound's reactivity and biological interactions.

The biological activity of 2,6-Dichloro-N-methyl-3-nitropyridin-4-amine is primarily attributed to its interaction with specific molecular targets within cells. Notably, it has been shown to activate the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in the innate immune response. This activation leads to the upregulation of type I interferons and pro-inflammatory cytokines that help combat viral infections and modulate immune responses .

| Mechanism | Description |

|---|---|

| STING Pathway Activation | Induces expression of interferons and cytokines involved in immune response |

| Cytotoxic Effects | Potential to induce apoptosis in certain cancer cell lines |

| Antiviral Activity | Demonstrated efficacy against various viral pathogens |

Antiviral Properties

Research has indicated that 2,6-Dichloro-N-methyl-3-nitropyridin-4-amine exhibits antiviral properties, particularly against dengue virus (DENV). In vitro studies demonstrated that the compound effectively inhibited DENV replication in human monocyte-derived dendritic cells (MDDCs), which are critical for immune response during viral infections .

Case Study: Dengue Virus Inhibition

A study conducted on the antiviral activity of various compounds revealed that 2,6-Dichloro-N-methyl-3-nitropyridin-4-amine significantly reduced DENV viral load in treated MDDCs compared to untreated controls. The mechanism involved modulation of host cell signaling pathways, enhancing the cellular antiviral state .

Pharmacological Applications

The compound's unique structure makes it a candidate for further development in pharmacology. Its ability to modulate immune responses suggests potential applications in treating viral infections and possibly in cancer therapy due to its cytotoxic effects on tumor cells.

Table 2: Pharmacological Applications

| Application | Potential Use |

|---|---|

| Antiviral Therapy | Treatment for dengue and other viral infections |

| Cancer Treatment | Targeting cancer cell apoptosis through immune modulation |

| Immune Modulation | Enhancing responses against pathogens through STING pathway activation |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Dichloro-N-methyl-3-nitropyridin-4-amine, and how can reaction yields be maximized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, substituting chlorine atoms on a pyridine backbone with methylamine under controlled pH (8–9) and using polar aprotic solvents like DMF can improve yields . Catalysts such as triethylamine or DMAP enhance reaction efficiency by reducing side reactions. Monitoring intermediates via TLC (e.g., Rf values in EtOAc/hexane systems) ensures progress . Optimizing stoichiometry (e.g., 1.2 equivalents of methylamine) and temperature (80–100°C) further maximizes yields, as demonstrated in studies achieving >80% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be noted?

- Methodological Answer :

- 1H NMR : Look for singlet peaks corresponding to the N-methyl group (δ ~2.35–2.50 ppm) and aromatic protons (δ ~7.0–8.0 ppm). Splitting patterns (e.g., doublets for para-substituted pyridines) confirm substitution positions .

- MS/HRMS : Molecular ion peaks ([M+H]+) at m/z ~220–230 confirm molecular weight. Fragmentation patterns (e.g., loss of Cl or NO2 groups) validate structural motifs .

- UV-Vis : Absorption bands near 270–300 nm indicate π→π* transitions in the nitropyridine ring .

Q. How does the nitro group influence the compound’s electronic properties and reactivity?

- Methodological Answer : The nitro group at position 3 acts as a strong electron-withdrawing group, polarizing the pyridine ring. Computational studies (e.g., DFT calculations) show decreased electron density at the 4-amine position, increasing susceptibility to electrophilic attacks. This electronic effect is critical in designing derivatives for pharmacological activity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of 2,6-Dichloro-N-methyl-3-nitropyridin-4-amine?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELX (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths and angles. For example, the Cl–C bond length (~1.73 Å) and N–C–N angles (~120°) confirm steric and electronic interactions . High-resolution data (R-factor < 0.05) ensure accuracy, particularly for distinguishing nitro group orientation .

Q. What strategies resolve contradictions in pharmacological data across studies, such as varying IC50 values?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell lines, incubation times). Standardizing protocols (e.g., using HepG2 cells for cytotoxicity assays) and validating via dose-response curves reduce variability. Meta-analysis tools (e.g., PRISMA guidelines) and sensitivity testing (e.g., varying pH or temperature) isolate confounding factors . For example, discrepancies in antimalarial activity were resolved by controlling for solvent polarity in in vitro assays .

Q. How can molecular dynamics (MD) simulations predict conformational stability under physiological conditions?

- Methodological Answer : MD simulations (e.g., using GROMACS) model the compound’s behavior in aqueous environments. Key parameters include:

- Solvent-accessible surface area (SASA) : Indicates hydrophobic regions prone to aggregation.

- RMSD/RMSF : Quantifies backbone flexibility; values < 2 Å suggest stability in biological matrices .

Simulations predicting torsional angles of the nitro group (~30° from the pyridine plane) align with experimental IR data .

Q. What degradation pathways occur under accelerated stability testing, and how can they be mitigated?

- Methodological Answer : Forced degradation studies (40°C/75% RH for 6 months) reveal hydrolysis of the nitro group to amines and oxidation of the methyl group to carboxylic acids. HPLC-MS identifies degradants (e.g., m/z +16 for hydroxylation). Stabilization strategies include lyophilization (to reduce hydrolysis) and antioxidant additives (e.g., BHT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.